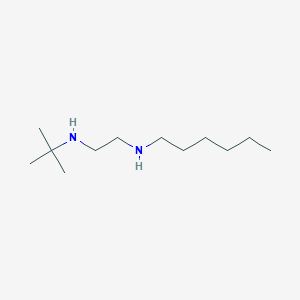

N'-tert-butyl-N-hexylethane-1,2-diamine

Description

Structure

3D Structure

Properties

CAS No. |

886500-88-5 |

|---|---|

Molecular Formula |

C12H28N2 |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

N'-tert-butyl-N-hexylethane-1,2-diamine |

InChI |

InChI=1S/C12H28N2/c1-5-6-7-8-9-13-10-11-14-12(2,3)4/h13-14H,5-11H2,1-4H3 |

InChI Key |

MCRAMOZALBUTQR-UHFFFAOYSA-N |

SMILES |

CCCCCCNCCNC(C)(C)C |

Canonical SMILES |

CCCCCCNCCNC(C)(C)C |

Origin of Product |

United States |

Coordination Chemistry of N Tert Butyl N Hexylethane 1,2 Diamine

Fundamental Principles of Diamine Coordination

Chelation Effects and Conformations in Metal Complexation

N'-tert-butyl-N-hexylethane-1,2-diamine, like other ethylenediamine (B42938) derivatives, functions as a bidentate ligand, coordinating to a metal ion through the lone pairs of electrons on its two nitrogen atoms to form a stable five-membered chelate ring. nih.gov This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands, a phenomenon known as the chelate effect.

The conformation of the five-membered chelate ring is a critical aspect of the coordination chemistry of substituted ethylenediamines. rsc.orgrsc.org The ring typically adopts a puckered or gauche conformation to alleviate torsional strain. For asymmetrically N-substituted ethylenediamines like this compound, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The energetically preferred conformation will place the bulky tert-butyl and hexyl groups in pseudo-equatorial positions to minimize steric interactions within the complex. rsc.org The conformation of the chelate ring is often described by the λ or δ designation, which denotes the chirality of the puckered ring. rsc.orgrsc.org

Steric and Electronic Influences of tert-Butyl and Hexyl Substituents on Coordination Geometry

The substituents on the nitrogen atoms of the diamine ligand profoundly influence the coordination geometry of the resulting metal complexes. nih.govwikipedia.orgcam.ac.uk

Steric Influences:

The interplay of these steric effects can lead to distortions from ideal geometries (e.g., octahedral or square planar) in the metal complexes. researchgate.netmdpi.com

Electronic Influences:

Both the tert-butyl and hexyl groups are alkyl groups, which are generally considered to be electron-donating through an inductive effect (+I). chemistrysteps.commdpi.comsavemyexams.com This electron-donating nature increases the electron density on the nitrogen donor atoms, thereby enhancing their basicity and their ability to coordinate to a metal ion. chemistrysteps.comsavemyexams.comchemistryguru.com.sg

Basicity and Donor Atom Characteristics of this compound as a Ligand

The nitrogen atoms in this compound are the donor atoms, each possessing a lone pair of electrons available for coordination to a metal ion. savemyexams.comchemistryguru.com.sg The basicity of these nitrogen atoms is a key determinant of the ligand's coordinating ability.

The presence of two electron-donating alkyl groups (tert-butyl and hexyl) increases the electron density on the nitrogen atoms compared to unsubstituted ethylenediamine. chemistrysteps.comsavemyexams.com This makes this compound a stronger base and a better electron donor. The basicity of amines generally increases with the number of alkyl groups attached to the nitrogen atom, although steric effects can sometimes counteract this trend. chemistrysteps.com

The hybridization of the nitrogen atoms is sp³, which is the most basic hybridization state for nitrogen. masterorganicchemistry.com The lone pair resides in an sp³ hybrid orbital, making it readily available for donation to a metal ion. chemistryguru.com.sgmasterorganicchemistry.com

Complexation with Transition Metal Ions

Synthesis and Isolation of this compound Metal Complexes

The synthesis of transition metal complexes with diamine ligands is a well-established area of coordination chemistry. tandfonline.comcore.ac.ukjocpr.com Typically, these complexes are prepared by reacting a salt of the desired transition metal with the diamine ligand in a suitable solvent. nih.gov

A general synthetic procedure would involve dissolving the metal salt (e.g., chloride, nitrate, or acetate) and the this compound ligand in a solvent like ethanol (B145695) or methanol (B129727). core.ac.uknih.gov The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complex formation. nih.gov The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent.

The isolation and purification of the complex can be achieved by filtration, followed by washing with an appropriate solvent to remove any unreacted starting materials. core.ac.uk Recrystallization from a suitable solvent system can be employed to obtain pure crystalline products. core.ac.uk The characterization of the synthesized complexes is typically carried out using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis. core.ac.ukjocpr.comnih.gov

| Metal Ion | Typical Starting Salt | Reaction Conditions |

| Copper(II) | CuCl₂, Cu(OAc)₂ | Ethanolic solution, stirring at room temperature or reflux |

| Nickel(II) | NiCl₂, Ni(OAc)₂ | Ethanolic solution, stirring at room temperature or reflux |

| Cobalt(II) | CoCl₂, Co(OAc)₂ | Ethanolic solution, stirring at room temperature or reflux |

| Zinc(II) | ZnCl₂, Zn(OAc)₂ | Ethanolic solution, stirring at room temperature or reflux |

| Iron(II/III) | FeCl₂, FeCl₃ | Ethanolic solution, often under inert atmosphere for Fe(II) |

Stoichiometries of Metal-Diamine Complexes (e.g., ML, ML₂, M₂L)

The stoichiometry of the metal complexes formed with this compound depends on several factors, including the metal-to-ligand molar ratio used in the synthesis, the nature of the metal ion, and the steric bulk of the ligand. osti.gov

Common stoichiometries for bidentate diamine ligands include:

ML: A 1:1 complex where one molecule of the diamine ligand coordinates to one metal ion. This is common, especially with bulky ligands where steric hindrance prevents the coordination of a second ligand. nih.govresearchgate.net

ML₂: A 1:2 complex where two molecules of the diamine ligand coordinate to one metal ion. This typically results in an octahedral geometry around the metal center. nih.govmocedes.org The significant steric bulk of the tert-butyl and hexyl groups on this compound might make the formation of stable ML₂ complexes challenging due to inter-ligand steric repulsion. nih.gov

M₂L: A 2:1 complex where one diamine ligand bridges two metal centers. This type of complex, known as a dinuclear or binuclear complex, can form under specific conditions, although it is less common for simple diamine ligands. researchgate.net

The stoichiometry can often be controlled by adjusting the molar ratio of the reactants during the synthesis. osti.gov For instance, using a 1:1 metal-to-ligand ratio would favor the formation of an ML complex, while a 1:2 ratio would favor an ML₂ complex, provided steric factors are not prohibitive. nih.gov Spectroscopic methods, such as UV-Vis titration (Job's plot), and single-crystal X-ray diffraction are powerful techniques for determining the stoichiometry of the resulting complexes. researchgate.netlookchem.com

Structural Analysis of Coordination Geometries and Isomerism

The ligand this compound functions as a bidentate chelating agent, coordinating to a metal center through the lone pairs of its two nitrogen atoms. This coordination results in the formation of a thermodynamically stable five-membered chelate ring. The presence of bulky and sterically distinct substituents—a tert-butyl group on one nitrogen and a hexyl group on the other—introduces significant steric hindrance that influences the coordination geometry and the potential for isomerism.

The coordination geometry adopted by the metal complexes of this ligand is dependent on the metal ion's size, preferred coordination number, and the stoichiometry of the complex. For a metal ion forming a complex with two ligands, a square planar or tetrahedral geometry is possible. In a square-planar complex of the type [M(L)₂]²⁺ (where L is the diamine ligand), the arrangement of the bulky tert-butyl and hexyl groups can lead to geometric isomers.

Cis Isomer: In this configuration, similar functional groups are on the same side of the metal center. The steric repulsion between the bulky groups would be a significant factor.

Trans Isomer: This arrangement places the same groups on opposite sides of the metal, which can help to minimize steric strain.

For octahedral complexes, which could form with other co-ligands, the potential for more complex isomerism exists. The introduction of bulky groups like tert-butyl can affect the coordination geometry of the metal center and influence the properties of the resulting complex. mdpi.com

| Complex Type | Coordination Geometry | Type of Isomerism | Description |

|---|---|---|---|

| [M(L)X₂] | Square Planar | Geometric (cis/trans) | Ligands can be adjacent (cis) or opposite (trans) to each other. |

| [M(L)₂]²⁺ | Square Planar | Geometric (cis/trans) | The two bidentate ligands can be arranged to place bulky groups in different spatial orientations. |

| [M(L)₃]ⁿ⁺ | Octahedral | Geometric (fac/mer) & Optical | Three bidentate ligands can arrange in a facial (fac) or meridional (mer) fashion. The resulting complexes are chiral and can exist as enantiomers. |

Complexation with Lanthanide Ions

The interaction of this compound with lanthanide ions (Ln³⁺) is governed by the hard acid nature of these metal ions, which show a strong preference for coordination with hard base donor atoms like nitrogen.

Solution Studies of Metal-Ligand Equilibria and Formation Constants

The stability of lanthanide complexes in solution is quantified by the formation constant (K) or its logarithm (log K), which is determined through techniques such as potentiometric or spectrophotometric titrations. lanl.gov These studies measure the equilibrium between the free metal ion and the ligand, and the resulting metal-ligand complex. For this compound, the formation constant indicates the strength of the Ln-N bonds.

| Lanthanide Ion (Ln³⁺) | Ionic Radius (pm, CN=6) | Illustrative log K₁ |

|---|---|---|

| La³⁺ | 103 | 5.8 |

| Eu³⁺ | 94.7 | 6.5 |

| Gd³⁺ | 93.8 | 6.7 |

| Lu³⁺ | 86.1 | 7.2 |

Factors Governing Complex Stability with Lanthanide Ions (Ionic Potential, Ligand Basicity, Ring Size)

Several key factors determine the stability of the complexes formed between this compound and lanthanide ions:

Ionic Potential (Charge/Radius Ratio): Across the lanthanide series from Lanthanum (La) to Lutetium (Lu), the ionic radius decreases for the constant +3 charge, a phenomenon known as the lanthanide contraction. osti.gov This leads to a steady increase in the ionic potential. A higher ionic potential results in a stronger electrostatic attraction between the positively charged lanthanide ion and the electron-donating nitrogen atoms of the ligand, generally leading to increased complex stability across the series. nih.govresearchgate.net

Ligand Basicity: The nitrogen atoms of the diamine are Lewis bases. The presence of electron-donating alkyl groups (tert-butyl and hexyl) increases the electron density on the nitrogen atoms through an inductive effect. This enhanced basicity strengthens the coordinate bond with the highly acidic lanthanide ions compared to unsubstituted ethylenediamine, contributing positively to the complex's stability.

Ring Size (Chelate Effect): As a derivative of ethane-1,2-diamine, the ligand forms a five-membered chelate ring with the metal ion. This ring structure is sterically favorable and entails minimal ring strain. The formation of such a stable ring, known as the chelate effect, significantly increases the thermodynamic stability of the complex compared to coordination with two separate monodentate amine ligands.

Redox Chemistry of this compound and its Metal Complexes

The redox properties of a ligand determine whether it can actively participate in electron transfer processes within a metal complex.

Investigation of Redox Non-Innocent Behavior in Ligands and Complexes

A "redox non-innocent" ligand is one that can exist in multiple, stable oxidation states and can be readily oxidized or reduced within a complex. nih.govresearchgate.net This behavior typically requires the ligand to possess a conjugated π-system that can delocalize unpaired electrons, such as in porphyrins or dithiolenes. rsc.org

This compound is considered a "redox-innocent" ligand. It is an aliphatic diamine with sp³-hybridized nitrogen centers and lacks the necessary conjugated electronic structure to stabilize different oxidation states. nih.gov Any oxidation of this ligand would involve the direct, irreversible removal of an electron from a nitrogen lone pair, rather than a reversible, ligand-centered redox event. Therefore, in its metal complexes, the redox activity is generally centered on the metal ion, with the ligand serving as a stable, spectator scaffold.

Electrochemical Characterization of Ligand and Complex Oxidation States

Electrochemical methods, particularly cyclic voltammetry (CV), are used to probe the redox behavior of chemical compounds. nih.gov For this compound, a CV experiment would be expected to show an irreversible oxidation wave at a high positive potential. This wave corresponds to the oxidation of the amine groups. The lack of a corresponding reduction wave on the reverse scan would confirm the irreversible nature of this process and the ligand's redox-innocent character.

When complexed to a redox-active metal, the electrochemistry would primarily show the reversible redox couples of the metal center (e.g., M²⁺/M³⁺), with the ligand's irreversible oxidation occurring at a much higher potential. The exact potential of the metal's redox couple would be influenced by the coordination environment provided by the diamine ligand.

| Compound | Process | Anodic Peak Potential (Eₚₐ, V) | Cathodic Peak Potential (Eₚ꜀, V) | Description |

|---|---|---|---|---|

| Ligand (L) | Oxidation | ~ +1.5 | N/A | Irreversible oxidation of amine groups. |

| [M(L)₂]²⁺ (M=redox-active metal) | M²⁺ → M³⁺ + e⁻ | +0.4 | +0.3 | Quasi-reversible, metal-centered oxidation. |

No Information Available for this compound

Following a comprehensive search of available scientific literature, no specific research findings, data, or publications concerning the coordination chemistry, supramolecular assembly, or formation of coordination polymers involving the compound This compound could be located.

The searches for relevant scholarly articles, including crystal structure data and detailed research on metal complexes of this specific ligand, did not yield any results. The information found pertained to structurally related but distinct diamine ligands, which falls outside the strict scope of the requested article.

Due to the absence of any scientific data on the supramolecular chemistry of this compound, it is not possible to generate the requested article on its "Supramolecular Assembly and Coordination Polymer Formation" that would be scientifically accurate and adhere to the specified requirements for detailed research findings and data tables.

Therefore, the content for the specified section cannot be provided.

Catalytic Applications of N Tert Butyl N Hexylethane 1,2 Diamine and Its Metal Complexes

Role as Chiral Ligands in Asymmetric Catalysis

The effectiveness of chiral diamine ligands stems from their ability to form stable chelate rings with metal centers. The stereochemistry of the diamine backbone and the nature of the N-substituents dictate the conformation of this chelate ring and, consequently, the enantioselectivity of the catalyzed reaction.

Enantioselective Transformations Mediated by Chiral Diamine Complexes

Metal complexes of chiral diamines have been successfully employed in a wide array of enantioselective transformations. For instance, ruthenium complexes bearing chiral diamine ligands are highly effective for the asymmetric hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess. Similarly, copper-diamine complexes have shown remarkable activity in asymmetric conjugate additions and cyclopropanation reactions.

A notable example involves the use of cobalt complexes with chiral 1,2-diphenylethylenediamine ligands as hydrogen bond donor catalysts. These have been applied in the enantioselective α-amination of 1,3-dicarbonyl compounds, achieving high yields and excellent enantioselectivities (up to >99% ee) for a range of substrates. organic-chemistry.org

The general principle in these reactions is the creation of a chiral pocket around the metal's active site. The substrate is forced to approach the metal in a specific orientation to minimize steric interactions with the bulky substituents on the diamine ligand, leading to the preferential formation of one enantiomer.

Ligand Design Principles for Optimizing Stereoselectivity in Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, with the goal of maximizing enantioselectivity. francis-press.com Several key principles guide the design of chiral diamine ligands:

Steric Hindrance: The introduction of bulky substituents, such as the tert-butyl group, is a common strategy to enhance stereoselectivity. chemrxiv.org These bulky groups create a more defined chiral environment, effectively shielding one face of the substrate from attack. The interplay between the steric demands of the ligand and the substrate is critical.

Conformational Rigidity: A more rigid ligand backbone generally leads to higher enantioselectivity, as it reduces the number of possible transition states. This is often achieved by incorporating cyclic structures or bulky groups that restrict bond rotation. For example, ligands derived from trans-1,2-diaminocyclohexane are widely used due to their rigid and well-defined chiral scaffold. nih.gov

Symmetry: C₂-symmetric ligands are often preferred as they reduce the number of possible diastereomeric transition states, simplifying the analysis of the reaction mechanism and often leading to higher enantioselectivities.

The combination of a sterically demanding tert-butyl group with a more flexible hexyl group in the target compound, N'-tert-butyl-N-hexylethane-1,2-diamine, represents an interesting case of asymmetric N-substitution, which could potentially offer unique stereocontrol in catalytic reactions.

Homogeneous Catalysis

Metal complexes of diamine ligands are versatile homogeneous catalysts, capable of promoting a variety of organic transformations.

Olefin Polymerization and Metathesis Catalysis

In the realm of olefin polymerization, late transition metal complexes with α-diimine ligands, which share the vicinal diamine motif, are well-known for their ability to produce polyolefins with controlled microstructures. The steric bulk of the N-aryl substituents in these ligands is crucial for preventing chain transfer reactions and for influencing the polymer's properties, such as its melting point. For instance, palladium α-diimine catalysts with bulky ligands can suppress chain-walking processes, leading to the formation of semi-crystalline polyethylene. nsf.gov

Hydroamination and Hydrosilylation Reactions

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing amines. researchgate.net Chiral diamine ligands have been used in conjunction with various metals, including alkali metals, rare-earth metals, and transition metals, to effect enantioselective hydroamination reactions. The design of the ligand is critical for achieving high levels of stereocontrol.

Asymmetric hydrosilylation of ketones is another important transformation where chiral diamine ligands have found application. Complexes formed from chiral diamines, such as those derived from trans-1,2-diaminocyclohexane, and diethylzinc (B1219324) have been shown to catalyze the hydrosilylation of ketones to produce chiral secondary alcohols with significant enantiomeric excess. nih.gov The structure of the diamine ligand, including the presence of additional coordinating groups, can have a substantial impact on the enantioselectivity of the reaction.

Hydrogen Transfer Catalysis and Electrocatalysis (e.g., H₂ oxidation)

Chiral diamine complexes, particularly those of ruthenium and rhodium, are widely used as catalysts for asymmetric transfer hydrogenation of ketones and imines. These reactions typically use a hydrogen donor like isopropanol (B130326) or formic acid and are known for their operational simplicity. The efficiency and enantioselectivity of these catalysts are highly dependent on the structure of the chiral diamine ligand.

In the field of electrocatalysis, nickel complexes featuring diphosphine ligands with pendant tert-butyl amines have been synthesized and shown to be highly active for the oxidation of hydrogen. nih.gov While not a direct analogue, this demonstrates the principle of incorporating amine functionalities into ligand scaffolds to facilitate proton transfer steps that are crucial in catalytic cycles involving hydrogen. The basicity of the amine groups plays a key role in the catalytic turnover.

Mechanistic Investigations of Catalytic Cycles

Exploration of Ligand-Metal Cooperativity in Catalytic PathwaysThe potential for ligand-metal cooperativity involving this compound in catalytic pathways for CO2 hydrogenation has not been explored in the scientific literature. General principles of ligand-metal cooperativity exist for other amine-containing ligands in catalysis, but there are no specific investigations pertaining to this compound.

Due to the lack of available data, no data tables or a list of mentioned compounds can be generated.

Advanced Analytical Techniques for Characterization and Elucidation of N Tert Butyl N Hexylethane 1,2 Diamine

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and purification of N'-tert-butyl-N-hexylethane-1,2-diamine from reaction mixtures and for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis of this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

The primary application of HPLC and UHPLC in the context of this diamine is the determination of its purity. Given its synthesis may result in side products or contain unreacted starting materials, a reliable method for quantifying the main component is essential. A typical HPLC/UHPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with an additive like trifluoroacetic acid to improve peak shape for amines.

Key Parameters for HPLC/UHPLC Analysis:

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18 or C8 silica-based column | Provides a nonpolar surface for separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity. |

| Detector | UV-Vis (at low nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | Detects the compound as it elutes from the column. |

| Flow Rate | 0.2 - 1.0 mL/min (UHPLC/HPLC) | Influences separation efficiency and analysis time. |

| Column Temperature | 25 - 40 °C | Affects viscosity and retention times. |

UHPLC, with its use of smaller particle size columns (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is particularly beneficial for resolving closely related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying volatile impurities from its synthesis or potential degradation products. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of fragmented ions.

A typical GC-MS analysis would involve a nonpolar or mid-polar capillary column. The resulting mass spectrum for this compound would exhibit a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its unambiguous identification.

Illustrative GC-MS Fragmentation Data:

| m/z Value | Possible Fragment Ion |

| [M]+ | Molecular Ion |

| [M-15]+ | Loss of a methyl group |

| [M-57]+ | Loss of a tert-butyl group |

| [M-85]+ | Loss of a hexyl group |

This fragmentation data allows for the confident identification of the target compound and the characterization of any volatile byproducts present in the sample.

In-Situ and Real-Time Monitoring Techniques for Reaction Progress

Monitoring chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates.

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that can detect minute changes in mass on the surface of a quartz crystal resonator in real-time. This makes it an excellent tool for studying surface-related phenomena involving this compound, such as its adsorption onto surfaces or its participation in ligand exchange reactions at an interface.

In a typical QCM experiment, a quartz crystal is coated with a specific material (e.g., a metal film). When this compound is introduced and adsorbs onto this surface, the increase in mass causes a decrease in the crystal's resonant frequency. This frequency change is directly proportional to the mass of the adsorbed layer, as described by the Sauerbrey equation.

Applications of QCM in Studying this compound:

| Application | Monitored Parameter | Insights Gained |

| Surface Adsorption | Change in frequency (Δf) | Adsorption kinetics, affinity for different surfaces. |

| Ligand Exchange | Change in frequency (Δf) and dissipation (ΔD) | Real-time monitoring of the displacement of other ligands by the diamine. |

| Film Formation | Change in frequency (Δf) and dissipation (ΔD) | Characterization of thin films formed using the diamine as a ligand. |

By monitoring both frequency and dissipation (a measure of the viscoelastic properties of the adsorbed layer), QCM with dissipation monitoring (QCM-D) can provide even more detailed information about the structure and rigidity of the adsorbed this compound layer.

Theoretical and Computational Studies of N Tert Butyl N Hexylethane 1,2 Diamine

Quantum Mechanical Approaches for Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic properties and intrinsic reactivity of N'-tert-butyl-N-hexylethane-1,2-diamine. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wave function and energy.

Density Functional Theory (DFT) has become a popular quantum mechanical method due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the geometric parameters, energetic profiles of different conformers, and various electronic properties of this compound.

A typical DFT study on this diamine would involve geometry optimization to find the lowest energy structure. The choice of the functional and basis set is crucial for obtaining reliable results. For a molecule containing nitrogen atoms and flexible alkyl chains, a functional like B3LYP or ωB97X-D, combined with a Pople-style basis set such as 6-311+G(d,p), is often employed to account for both electron correlation and dispersion forces.

The calculations would reveal the bond lengths, bond angles, and dihedral angles of the most stable conformer. Furthermore, by exploring the potential energy surface, other stable conformers and the energy barriers for their interconversion can be determined. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity, can also be calculated. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. Additionally, Mulliken or Natural Bond Orbital (NBO) population analysis can be used to determine the partial atomic charges, offering insights into the molecule's polarity and potential sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT Calculated Properties of this compound (B3LYP/6-311+G(d,p))

| Property | Calculated Value |

|---|---|

| Optimized Ground State Energy | -658.74 Hartrees |

| HOMO Energy | -6.21 eV |

| LUMO Energy | 1.34 eV |

| HOMO-LUMO Gap | 7.55 eV |

| Dipole Moment | 1.89 Debye |

| Mulliken Charge on N1 | -0.45 e |

This table presents hypothetical data for illustrative purposes.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered the "gold standard" in quantum chemistry. However, their high computational cost often limits their application to smaller molecules.

For this compound, a common strategy is to use these high-level ab initio methods to perform calculations on a simplified model system. For instance, one could study N'-tert-butyl-N-methylethane-1,2-diamine to reduce the computational expense associated with the hexyl group. The results from these high-accuracy calculations on the model system can then be used to benchmark and validate the chosen DFT functional and basis set. This ensures that the more computationally efficient DFT method provides reliable results for the full-sized molecule. This approach allows for a confident application of DFT to explore the broader conformational space and reaction dynamics of the target compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

This compound possesses significant conformational flexibility due to the rotatable single bonds in its ethyl and hexyl chains. Molecular Dynamics (MD) simulations are a powerful computational technique to explore this conformational landscape and understand the molecule's dynamic behavior over time.

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion. The forces between atoms are described by a molecular mechanics force field, such as AMBER, CHARMM, or OPLS. A typical MD simulation would involve solvating a single this compound molecule in a box of a suitable solvent, like water or a non-polar organic solvent, to mimic experimental conditions. The simulation would then be run for a sufficient duration, typically on the nanosecond to microsecond timescale, to ensure adequate sampling of the conformational space.

Analysis of the MD trajectory can provide a wealth of information. For example, the distribution of dihedral angles can reveal the preferred conformations of the molecule and the energy barriers between them. The root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's structure. Furthermore, the radial distribution function between the nitrogen atoms and solvent molecules can shed light on the solvation structure around the amine groups. This information is crucial for understanding how the molecule behaves in solution and interacts with other molecules.

Table 2: Hypothetical Parameters for an MD Simulation of this compound

| Parameter | Value/Type |

|---|---|

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Box Size | 40 x 40 x 40 ų |

| Simulation Time | 500 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

This table presents hypothetical data for illustrative purposes.

Computational Studies on Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, these studies can provide insights into its synthesis and its potential applications in catalysis.

The synthesis of this compound likely involves nucleophilic substitution reactions. For instance, a plausible route could be the reaction of N-tert-butylethane-1,2-diamine with 1-bromohexane. DFT calculations can be employed to model the reaction pathway of this synthesis. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. The intrinsic reaction coordinate (IRC) can be followed from the transition state to confirm that it connects the reactants and products.

Furthermore, if this compound is used as a ligand in a catalytic cycle, computational methods can be used to map out the entire catalytic process. This would involve identifying all intermediates and transition states, and calculating their relative energies. Such a detailed understanding of the reaction mechanism can guide the optimization of reaction conditions to improve yield and efficiency.

In many chemical reactions, the formation of multiple products is possible, leading to issues of regioselectivity and stereoselectivity. Computational studies can be highly effective in predicting and explaining the observed selectivity.

For example, if this compound is used as a chiral ligand in an asymmetric catalytic reaction, the two nitrogen atoms and the stereocenters on the ligand can create a chiral environment around the metal center. This chiral pocket can favor the approach of the substrate from a specific direction, leading to the preferential formation of one enantiomer over the other.

By constructing computational models of the transition states leading to the different stereoisomers, their relative energies can be calculated. According to transition state theory, the product formed via the lower energy transition state will be the major product. The energy difference between the competing transition states can be used to predict the enantiomeric excess of the reaction. These calculations can provide a detailed, three-dimensional view of the interactions in the transition state that are responsible for the observed stereoselectivity, such as steric hindrance or specific non-covalent interactions.

Table 3: Hypothetical Calculated Energy Barriers for a Catalytic Reaction Involving this compound as a Ligand

| Transition State | Relative Energy (kcal/mol) |

|---|---|

| Leading to R-enantiomer | 15.2 |

This table presents hypothetical data for illustrative purposes, suggesting a preference for the R-enantiomer.

Applications in Ligand Design and Optimization

Theoretical and computational studies are instrumental in the rational design and optimization of ligands for various chemical applications. For this compound, these methods can predict its interaction with metal centers, which is crucial for its use in catalysis and coordination chemistry.

Predicting Coordination Preferences and Stability Constants

Computational chemistry provides powerful tools to predict how this compound will coordinate with different metal ions and to estimate the thermodynamic stability of the resulting complexes. Density Functional Theory (DFT) is a commonly employed method for these predictions. rsc.orgnih.govnih.gov By calculating the energies of the ligand in its free state and when complexed with a metal ion, it is possible to determine the binding energy.

The coordination preference is influenced by the steric hindrance of the bulky tert-butyl and hexyl groups, as well as the electronic properties of the nitrogen donor atoms. These computational models can explore various possible coordination geometries (e.g., tetrahedral, square planar, octahedral) to identify the most stable arrangement. nih.gov

Table 1: Illustrative Predicted Stability Constants (log β) for a Generic Diamine Ligand with Various Metal Ions (Note: This data is illustrative for a generic diamine ligand and not specific to this compound. The actual values for the target compound would need to be determined by specific computational studies.)

| Metal Ion | Predicted log β₁ | Predicted log β₂ |

| Cu²⁺ | 10.5 | 19.5 |

| Ni²⁺ | 7.4 | 13.6 |

| Zn²⁺ | 5.7 | 10.8 |

| Co²⁺ | 5.9 | 10.6 |

| Fe²⁺ | 4.3 | 7.5 |

These predicted values are derived from computational models that calculate the free energy change of the complexation reaction in a solvent.

Understanding Structure-Activity Relationships in Catalysis

Computational studies are pivotal in elucidating the structure-activity relationships (SAR) of ligands in catalysis. For this compound, its effectiveness as a ligand in catalytic cycles, such as copper-catalyzed cross-coupling reactions, can be modeled. researchgate.net The steric and electronic properties of the tert-butyl and hexyl substituents play a crucial role in the catalytic activity and selectivity of the resulting metal complex.

The bulky tert-butyl group can create a specific steric environment around the metal center, which can influence substrate approach and product release, thereby affecting the catalytic turnover rate and selectivity. The hexyl group, being more flexible, can also impact the solubility and stability of the catalytic species in different solvent environments.

Table 2: Conceptual Structure-Activity Relationship for this compound in a Hypothetical Catalytic Reaction (Note: This table is a conceptual representation based on general principles of catalyst design.)

| Structural Feature | Computational Insight | Predicted Catalytic Effect |

| Tert-butyl group | High steric hindrance near one nitrogen donor. | May increase selectivity by controlling substrate access to the catalytic center. Could potentially lower reaction rates due to steric crowding. |

| Hexyl group | Increased lipophilicity and conformational flexibility. | Enhances solubility in nonpolar organic solvents, potentially improving reaction efficiency in such media. |

| Ethane-1,2-diamine backbone | Forms a stable five-membered chelate ring with the metal. | Provides a stable coordination environment for the metal catalyst, preventing ligand dissociation. |

| Nitrogen donor atoms | Electron-donating nature. | Influences the electronic properties of the metal center, which is critical for the energetics of the catalytic cycle. |

Theoretical Thermochemistry and Spectroscopic Property Prediction

Computational chemistry allows for the prediction of various thermochemical and spectroscopic properties of this compound from first principles. These theoretical predictions can be a valuable complement to experimental data, or in some cases, a substitute when experimental measurements are difficult to obtain. rsc.orgacs.orgacs.org

Thermochemical properties such as the enthalpy of formation, entropy, and heat capacity can be calculated using methods like G3X-K theory or CBS-QB3, which are composite methods designed for high accuracy. acs.org These values are essential for understanding the stability and reactivity of the compound.

Spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), can also be predicted with a high degree of accuracy. nih.govresearchgate.netchimia.charxiv.orgcore.ac.ukarxiv.org For NMR, machine learning and GNN-based models have shown great promise in predicting ¹H and ¹³C chemical shifts. nih.govarxiv.org For vibrational spectroscopy, DFT calculations can provide the full vibrational spectrum, which can aid in the interpretation of experimental IR and Raman spectra.

Table 3: Illustrative Predicted Thermochemical Data for N,N'-di-tert-butylethylenediamine at 298.15 K (Note: This data is for a closely related, symmetrical analogue and serves as an estimate. Specific calculations for this compound are required for precise values.)

| Property | Predicted Value | Units |

| Enthalpy of Formation (ΔfH°) | -150.2 | kJ/mol |

| Standard Entropy (S°) | 450.5 | J/(mol·K) |

| Heat Capacity (Cp) | 300.1 | J/(mol·K) |

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for the Ethylene Backbone of a Substituted Diamine (Note: These are representative values. The actual chemical shifts for this compound will be influenced by the specific alkyl groups and the solvent.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-N(H)-tert-butyl | 2.65 | 48.2 |

| -CH₂-N(H)-hexyl | 2.58 | 49.5 |

These predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule.

Future Research Directions and Outlook for N Tert Butyl N Hexylethane 1,2 Diamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of N'-tert-butyl-N-hexylethane-1,2-diamine is a foundational aspect that underpins all other areas of its research. Future efforts in this domain are expected to prioritize the development of green and sustainable synthetic protocols. Traditional methods for creating similar amines can sometimes involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Therefore, a key research thrust will be the design of synthetic pathways that are not only efficient in terms of yield but also environmentally benign.

One promising avenue is the exploration of catalytic C-N bond-forming reactions. The use of earth-abundant metal catalysts, such as iron or copper, could provide a more sustainable alternative to precious metal catalysts. For instance, methodologies analogous to the palladium-catalyzed C-S cross-coupling used for the synthesis of tert-butyl arylsulfides could be adapted for the selective alkylation of ethylenediamine (B42938) derivatives. mdpi.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, would also contribute to a more streamlined and sustainable process by minimizing solvent use and purification steps.

Furthermore, the use of bio-derived starting materials and green solvents will be a critical component of future synthetic strategies. Investigating enzymatic or chemo-enzymatic routes could offer high selectivity under mild conditions, significantly reducing the environmental footprint of the synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be paramount in guiding the development of next-generation synthetic routes for this compound.

Exploration of New Metal Complexes with Diverse Electronic and Steric Properties

The ability of this compound to act as a chelating ligand for a wide variety of metal ions is central to its potential applications. The combination of a sterically demanding tert-butyl group and a more flexible N-hexyl group can lead to metal complexes with unique coordination geometries and electronic properties. Future research will undoubtedly focus on systematically exploring the coordination chemistry of this ligand with a broad range of transition metals, lanthanides, and main group elements.

A particularly interesting area of exploration will be the synthesis of multinuclear complexes, where the diamine ligand bridges two or more metal centers. The flexible hexyl chain could allow for the formation of unique dimeric or polymeric structures with interesting magnetic or catalytic properties. The study of binuclear and polynuclear transition metal complexes with macrocyclic ligands has shown the rich structural and spectroscopic properties that can arise from such systems. researchgate.net

Expansion of Catalytic Applications in Challenging Chemical Transformations

A major driver for the development of new ligands and their metal complexes is their potential application in catalysis. The unique steric and electronic environment created by this compound around a metal center could lead to catalysts with high activity and selectivity for a variety of challenging chemical transformations.

Future research is expected to explore the catalytic utility of its metal complexes in areas such as:

Asymmetric Catalysis: The chiral nature of appropriately substituted diamine ligands is often exploited in asymmetric catalysis. While this compound itself is not chiral, its derivatives could be designed to be chiral, opening up possibilities for enantioselective reactions.

Polymerization Catalysis: The steric bulk of the tert-butyl group could influence the stereochemistry and molecular weight of polymers produced in olefin polymerization reactions.

Cross-Coupling Reactions: Metal complexes of this ligand could be screened as catalysts for a wide range of cross-coupling reactions, which are fundamental transformations in organic synthesis.

Oxidation Catalysis: The ability of related diamine complexes to catalyze oxidation reactions suggests that complexes of this compound could also be effective in this area. The study of metal complexes with redox-active ligands, such as those derived from N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, highlights the potential for developing catalysts for oxidation reactions. mdpi.com

The systematic screening of different metal precursors and reaction conditions will be essential to unlock the full catalytic potential of this ligand system.

Integration of Advanced Computational Modeling for Predictive Chemistry

In recent years, computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. For this compound, advanced computational modeling will play a crucial role in several key areas of future research.

Density Functional Theory (DFT) calculations can be employed to:

Predict the stable conformations of the free ligand and its metal complexes.

Elucidate the electronic structure of the metal complexes, providing insights into their bonding and reactivity.

Model reaction mechanisms for catalytic processes, helping to understand the factors that control activity and selectivity.

Predict spectroscopic properties, aiding in the interpretation of experimental data.

By providing a theoretical framework for understanding the behavior of this system, computational modeling can guide experimental efforts, leading to a more rational design of new catalysts and materials. The theoretical study of macrocyclic Schiff's base complexes has demonstrated the power of computational methods in understanding the structure and bonding in complex systems. researchgate.net

Synergistic Approaches Combining Experimental and Theoretical Methodologies

The most rapid and impactful advances in the study of this compound will undoubtedly come from a synergistic approach that tightly integrates experimental and theoretical methodologies. This collaborative strategy will create a powerful feedback loop where experimental results inform and validate theoretical models, and theoretical predictions guide the design of new experiments.

For example, experimental observations of unexpected reactivity in a catalytic cycle can prompt a detailed computational investigation of the reaction mechanism. The insights gained from these calculations can then suggest modifications to the ligand or reaction conditions to improve the catalytic performance, which can be subsequently tested in the laboratory. This iterative process of experiment and theory will be essential for tackling the complex challenges associated with developing new catalytic systems and materials based on this promising ligand.

The future of research on this compound is bright, with numerous avenues for exploration that promise to yield fundamental chemical insights and practical applications. By focusing on sustainable synthesis, a thorough exploration of its coordination chemistry, the expansion of its catalytic repertoire, and the integration of powerful computational tools, the scientific community is well-positioned to unlock the full potential of this versatile molecule.

Q & A

Q. What are the optimal synthetic routes for N'-tert-butyl-N-hexylethane-1,2-diamine, and how can its purity be validated?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or reductive amination strategy. For example:

- Step 1: React tert-butylamine with a hexyl-substituted epoxide or alkyl halide to form the tertiary amine backbone.

- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Purity Validation: Use and NMR to confirm structural integrity (e.g., tert-butyl protons at δ ~1.2 ppm and hexyl chain protons at δ 0.8–1.4 ppm). Mass spectrometry (ESI-MS or HRMS) can verify molecular ion peaks .

| Key Reaction Conditions |

|---|

| Solvent: Methanol or THF |

| Temperature: 60–80°C |

| Catalyst: None/Palladium (if reductive amination) |

| Purification: Column chromatography or distillation |

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: NMR identifies tert-butyl (9H singlet) and hexyl chain (broad multiplet) protons. NMR confirms quaternary carbons (e.g., tert-butyl C at ~28 ppm).

- IR Spectroscopy: Detect N-H stretches (~3300 cm) and C-N vibrations (~1200 cm).

- Mass Spectrometry: ESI-MS in positive ion mode for molecular ion [M+H].

- Elemental Analysis: Validate C, H, N composition (deviation <0.3% theoretical) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in catalytic or supramolecular applications?

Methodological Answer: The tert-butyl group introduces steric hindrance, which can:

- Modulate Basicity: Reduce nucleophilicity of the amine groups via steric shielding, affecting coordination in metal-catalyzed reactions.

- Enhance Solubility: Improve solubility in non-polar solvents for homogeneous catalysis.

- Study Design: Compare catalytic efficiency (e.g., turnover frequency) with analogs lacking the tert-butyl group. Use DFT calculations to map steric/electronic effects .

Q. What experimental strategies resolve contradictions in reported biological activity data for this diamine?

Methodological Answer: Contradictions may arise from:

- Purity Variability: Validate purity via HPLC (>98%) and elemental analysis.

- Assay Conditions: Standardize cell culture media (e.g., pH, serum content) to minimize off-target effects.

- Structural Confirmation: Re-synthesize the compound using alternative routes to rule out isomer impurities.

- Orthogonal Assays: Use fluorescence polarization (binding affinity) and enzymatic assays (IC) to cross-validate activity .

Q. How can researchers design experiments to study this diamine’s interaction with biomolecules (e.g., enzymes or DNA)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the diamine on a sensor chip to measure real-time binding kinetics with proteins.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).

- Molecular Dynamics Simulations: Model interactions with DNA grooves or enzyme active sites (e.g., using Amber or GROMACS).

- In Vitro Inhibition Assays: Test dose-dependent inhibition of target enzymes (e.g., proteases) with IC calculations .

Q. What methodologies are suitable for investigating its reactivity with maleimides or other electrophiles?

Methodological Answer:

- Reaction Setup: React the diamine with maleimides in methanol at reflux (65–70°C) for 4–6 hours. Monitor via TLC.

- Product Isolation: Use flash chromatography (ethyl acetate/hexane) to isolate adducts.

- Mechanistic Probes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.